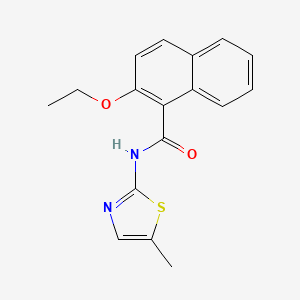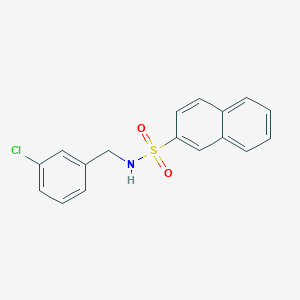![molecular formula C18H21BrN2O3S B4850221 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4850221.png)
1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine
Overview
Description
1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is not fully understood. However, it has been found to act as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and pain perception. 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has been found to bind to the 5-HT1A receptor with high affinity and inhibit its activity, leading to the modulation of various neurotransmitter systems.
Biochemical and Physiological Effects
1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are involved in the regulation of mood and anxiety. It has also been found to reduce the levels of glutamate, which is involved in the regulation of pain perception. 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Advantages and Limitations for Lab Experiments
1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. It has also been found to exhibit low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine also has some limitations. It has been found to exhibit poor solubility in aqueous solutions, which can limit its use in certain experimental setups. It also has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in vivo.
Future Directions
1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has several potential future directions for research. It has been found to exhibit promising therapeutic effects in various animal models, and further studies are needed to determine its efficacy and safety in humans. 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has also been found to modulate the activity of various neurotransmitter systems, and further studies are needed to determine its exact mechanism of action. In addition, 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has been found to exhibit potential use in the treatment of neuropathic pain, schizophrenia, and drug addiction, and further studies are needed to determine its potential in these areas.
Scientific Research Applications
1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects in various animal models. It has also been studied for its potential use in the treatment of neuropathic pain, schizophrenia, and drug addiction. 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has been shown to modulate the activity of various neurotransmitter systems such as serotonin, dopamine, and glutamate, which are involved in the regulation of mood, anxiety, and pain perception.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-24-17-6-2-15(3-7-17)14-20-10-12-21(13-11-20)25(22,23)18-8-4-16(19)5-9-18/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTULTMABREOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine](/img/structure/B4850164.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4850172.png)
![3-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4850191.png)
![N-(2-chlorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4850195.png)

![5-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4850202.png)
![4-[(3-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4850204.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl N-acetylglycinate](/img/structure/B4850211.png)

![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4850229.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4850230.png)

![1-({1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850238.png)